N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
The compound N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide features a benzoxadiazole ring linked via an acetamide group to a thiazolidinone moiety bearing a 2-chlorobenzylidene substituent. This hybrid structure combines pharmacologically relevant heterocycles: benzoxadiazole (known for electron-deficient aromatic systems) and 2,4-dioxo-1,3-thiazolidinone (associated with anti-diabetic, anti-inflammatory, and antimicrobial activities) . The 2-chlorobenzylidene group may enhance lipophilicity and influence target binding. Below, we compare this compound with structurally related analogues to elucidate key distinctions in design, activity, and structure-activity relationships (SAR).
Properties
Molecular Formula |
C18H11ClN4O4S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11ClN4O4S/c19-11-5-2-1-4-10(11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-6-3-7-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
DWJBOQXPNBXTJJ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, a compound with a complex structure featuring a benzoxadiazole ring and a thiazolidinone moiety, has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.9 g/mol. The structure includes a benzoxadiazole moiety linked to a thiazolidinone derivative through an acetamide group. The presence of the chlorobenzylidene group is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds related to benzoxadiazole exhibit varying degrees of antimicrobial activity. In vitro studies have shown that this compound demonstrates promising antibacterial properties against several bacterial strains.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate sensitivity |
| Staphylococcus aureus | 64 µg/mL | Resistant |
| Bacillus subtilis | 16 µg/mL | Sensitive |
| Salmonella Enteritidis | 128 µg/mL | Resistant |
The compound's effectiveness varies significantly across different strains, suggesting specific mechanisms of action that may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Numerous studies have highlighted the cytotoxic effects of benzoxadiazole derivatives on cancer cells. This compound has been evaluated against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 | 10 | Breast Cancer |
| A549 | 15 | Lung Cancer |
| HepG2 | 20 | Liver Cancer |
| PC3 | 25 | Prostate Cancer |
The compound exhibits significant cytotoxicity in breast and lung cancer cells, with potential mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
The mechanism likely involves the binding of the compound to specific receptors or enzymes involved in inflammation. This interaction can lead to a reduction in inflammatory mediators such as TNF-alpha and IL-6 .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study on Antimicrobial Activity : A study evaluated several benzoxazole derivatives against E. coli and B. subtilis, noting that compounds with similar structural features exhibited significant antibacterial effects.
- Case Study on Anticancer Activity : Research conducted on derivatives showed that modifications in the thiazolidinone moiety enhanced cytotoxicity against various cancer cell lines, indicating structure-activity relationships that could be exploited for drug development.
Scientific Research Applications
Overview
The compound is structurally related to benzoxadiazole derivatives, which are known for their fluorescent properties. These derivatives have been extensively used in live cell imaging and other biological applications due to their ability to emit fluorescence upon excitation.
Case Studies
- Live Cell Imaging : Research indicates that benzothiadiazole derivatives can serve as effective fluorescent probes for live cell imaging. These compounds have demonstrated superior performance compared to traditional dyes like DAPI in imaging assays involving human stem cells . The incorporation of the benzoxadiazole moiety enhances the photophysical properties of the probes, making them suitable for biological applications.
| Property | Benzothiadiazole Derivatives | Traditional Dyes (e.g., DAPI) |
|---|---|---|
| Brightness | High | Moderate |
| Photostability | Excellent | Limited |
| Cellular Compatibility | Good | Variable |
Overview
The compound's ability to act as a fluorescent probe makes it a candidate for biosensing applications. Fluorescent biosensors are essential tools in detecting specific biomolecules in complex biological environments.
Applications
- Metal Ion Detection : Similar compounds have shown high sensitivity and selectivity for metal ions such as zinc. For instance, derivatives of benzoxadiazole have been utilized for the detection of Zn²⁺ ions with a linear response observed in the concentration range of 1–10 μM . This property can be harnessed to develop sensors that monitor metal ion concentrations in biological samples.
Case Studies
- Zinc Detection : A study demonstrated the use of a benzoxadiazole-based probe for detecting zinc ions in pancreatic beta cells. The probe exhibited significant selectivity against competing metal ions like calcium and magnesium, indicating its potential utility in physiological studies .
Overview
The unique structural features of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide suggest potential applications in drug discovery and development.
Applications
- Anticancer Agents : Compounds containing benzothiadiazole and thiazolidinedione moieties have been investigated for their anticancer properties. The thiazolidinedione scaffold is known for its ability to induce apoptosis in cancer cells, making it a valuable component in anticancer drug design .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
Core Heterocycle Diversity: The target’s benzoxadiazole is rare among analogues, which predominantly use benzothiazole (), thiazole (), or benzimidazole (). Benzoxadiazole’s electron-deficient nature may improve metabolic stability compared to benzothiazole .
Substituent Position and Electronic Effects: The 2-chloro group on the benzylidene (target) contrasts with 4-chloro () and 5-chloro (). Chlorine’s position influences steric and electronic interactions; para-substituted chloro groups may enhance π-stacking, while ortho-substituents (as in the target) could hinder rotation, improving binding specificity. Methoxy () and cyano () substituents modify electron density and hydrogen-bonding capacity, impacting target affinity.
Thiazolidinone Modifications: The target’s 2,4-dioxo moiety differs from 2-thioxo-4-oxo (). 4-Oxo derivatives () lack the 2-position carbonyl, reducing electron-withdrawing effects and possibly altering pharmacokinetics.
Insights for Target Compound :
- The 2,4-dioxo-thiazolidinone moiety is associated with PPAR-γ agonism (antidiabetic) , and benzoxadiazole may confer biofilm inhibition (observed in other benzazole derivatives) .
- Compared to analgesic thiazolidinones (), the target’s 2-chlorobenzylidene group may reduce CNS penetration due to increased hydrophobicity.
SAR and Design Considerations
Substituent Position on Benzylidene :
- Ortho-substituents (e.g., 2-chloro in the target) may enhance steric hindrance, favoring selective interactions with shallow binding pockets.
- Para-substituents (e.g., 4-chloro in ) improve planarity for stacking interactions but may reduce solubility.
Thiazolidinone Oxidation State: The 2,4-dioxo configuration (target) vs. 2-thioxo () alters hydrogen-bonding capacity. Dioxo derivatives may better interact with polar residues (e.g., serine or lysine in enzymes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
